molecular formula C3HBr5O B1203828 Pentabromoacetone CAS No. 79-49-2

Pentabromoacetone

カタログ番号: B1203828
CAS番号: 79-49-2
分子量: 452.56 g/mol
InChIキー: OEQPNRAFDGLBAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentabromoacetone (C₃Br₅O), a brominated organic compound, is primarily recognized for its role in the quantitative determination of citric acid in biological fluids such as urine. The method involves oxidizing citric acid with potassium permanganate in the presence of bromine, forming water-insoluble this compound . This precipitate is then isolated, purified (e.g., via heating to remove impurities), and quantified to estimate citric acid levels . Historically, McClure (1922) adapted this method for urine analysis, addressing challenges like interference from bromine-derived impurities and optimizing steps such as alkaline pretreatment and charcoal filtration . This compound’s volatility at 100–105°C allows its separation from non-volatile contaminants, a critical feature for analytical accuracy . Beyond biochemistry, it has been identified as a disinfection by-product (DBP) in bromide-rich thermal water swimming pools .

特性

CAS番号

79-49-2

分子式

C3HBr5O

分子量

452.56 g/mol

IUPAC名

1,1,1,3,3-pentabromopropan-2-one

InChI

InChI=1S/C3HBr5O/c4-2(5)1(9)3(6,7)8/h2H

InChIキー

OEQPNRAFDGLBAW-UHFFFAOYSA-N

SMILES

C(C(=O)C(Br)(Br)Br)(Br)Br

正規SMILES

C(C(=O)C(Br)(Br)Br)(Br)Br

melting_point

79.5 °C

他のCAS番号

79-49-2

同義語

pentabromoacetone

製品の起源

United States

類似化合物との比較

Comparison with Pentachloroacetone

Pentabromoacetone and pentachloroacetone (C₃Cl₅O) are both haloketones but differ significantly in properties and applications:

Property This compound Pentachloroacetone
Molecular Weight 487.58 g/mol 228.28 g/mol
Halogen Composition Five bromine atoms Five chlorine atoms
Applications Citric acid determination ; DBP in swimming pools DBP in water treatment
Thermal Stability Volatilizes at 100–105°C Likely higher stability due to Cl–C bonds
Analytical Role Key intermediate in colorimetric methods Not commonly used in bioassays

Bromine’s higher atomic mass and electronegativity make this compound heavier and more reactive in substitution reactions compared to its chlorinated analog. Both compounds are DBPs, but this compound’s role in biochemical assays distinguishes it .

Comparison with Other Citric Acid Determination Methods

The this compound method is compared below with alternative approaches:

Method Principle Sensitivity Advantages Limitations
This compound Method Citric acid → this compound precipitation + volatilization Moderate (~5 mg accuracy) Specific to citric acid; adaptable to urine Susceptible to bromine impurities
Salant & Wise Method Acid-base titration of citrate Lower Simplicity Non-specific; interfered by other acids
Microcolorimetric (Taussky) This compound + NaI → colorimetric readout High (10–60 µg) Reduced skin toxicity (uses FeSO₄) Requires controlled pH and temperature
Lane & Chen Modification Heptane extraction + NaI in ethanol High Single-phase measurement; avoids hydrazine Complex extraction steps

The this compound method remains favored for specificity but requires meticulous impurity removal. Modern adaptations, such as Lane & Chen’s heptane extraction, improve reproducibility .

Physical and Chemical Property Analysis

Key properties influencing this compound’s utility:

  • Solubility : Insoluble in water; soluble in acetone, ether, and alcohol .
  • Volatility : Sublimes at 100–105°C, enabling purification .
  • Reactivity : Reacts with NaI to release iodine (basis for colorimetric assays) .

In contrast, pentachloroacetone’s lower molecular weight and stability may reduce volatility, limiting its use in thermally driven separations.

Limitations and Methodological Considerations

  • Impurity Interference : Bromine precipitates require separation via heating or charcoal filtration .
  • Cross-Reactivity : Oxaloacetic acid can form this compound, necessitating autoclaving for specificity .
  • Toxicity : As a DBP, this compound’s health risks warrant further study .

準備方法

Direct Bromination in Acetic Acid

In this approach, acetone is dissolved in glacial acetic acid, and bromine is introduced in the presence of a sodium acetate catalyst. The acetic acid acts as both a solvent and a proton donor, facilitating the electrophilic substitution. The reaction proceeds via the following steps:

  • Initial bromination : Acetone undergoes α-halogenation at the carbonyl-adjacent carbon, forming 1-bromoacetone.

  • Further substitution : Sequential bromination replaces hydrogen atoms at the methyl groups, yielding this compound.

The stoichiometry requires five equivalents of bromine per mole of acetone. The final product precipitates as a crystalline solid, which is filtered, washed with cold ethanol, and recrystallized for purity.

Key Reaction Conditions :

  • Temperature: 18–25°C (room temperature)

  • Reaction time: 4–7 days

  • Catalyst: Sodium acetate (0.1–0.5 mol%)

Example Procedure (Adapted from US2956057A) :

ComponentQuantityRole
Acetone1.0 molSubstrate
Bromine (Br₂)5.0 molBrominating agent
Glacial acetic acid500 mLSolvent
Sodium acetate0.3 molCatalyst

The mixture is stirred at 25°C until bromine coloration dissipates, indicating completion. The crude product is isolated via vacuum filtration and purified via recrystallization from ethanol.

Bromine Vapor Method

An alternative method employs bromine vapor in a closed system, bypassing the need for acetic acid. Acetone is exposed to excess bromine vapor at 18°C for 30 minutes, followed by removal of unreacted bromine using ferrous sulfate. This method is particularly suited for small-scale laboratory preparations.

Advantages :

  • Avoids acidic conditions, reducing corrosion risks.

  • Yields high-purity this compound with minimal byproducts.

Limitations :

  • Requires stringent control of bromine vapor concentration to prevent over-bromination.

  • Longer reaction times (up to 4 days) for complete conversion.

Catalytic Enhancements and Yield Optimization

Industrial-scale production prioritizes yield and efficiency. The use of sodium bisulfite (NaHSO₃) as a reducing agent during bromination suppresses side reactions, such as the formation of hexabromoacetone, by scavenging excess bromine.

Role of Sodium Bisulfite

In a modified protocol, sodium bisulfite (35% aqueous solution) is added dropwise alongside bromine. This maintains a stoichiometric balance and prevents over-bromination:

C3H6O+5Br2+NaHSO3C3Br5O+NaHSO4+5HBr\text{C}3\text{H}6\text{O} + 5\text{Br}2 + \text{NaHSO}3 \rightarrow \text{C}3\text{Br}5\text{O} + \text{NaHSO}_4 + 5\text{HBr}

Yield Improvement :

  • Unoptimized reactions yield 60–70% this compound.

  • With NaHSO₃, yields exceed 85% due to reduced polybrominated byproducts.

Industrial-Scale Synthesis: Case Studies

Example 5 from US2956057A

A large-scale preparation involves:

  • Dissolving 6.5 g of 2,4,5-triamino-6-hydroxypyrimidine hydrochloride and 6.7 g of p-aminobenzoylglutamic acid in 700 mL warm water.

  • Adjusting pH to 3 with 10% NaOH.

  • Adding 13.5 g this compound in glacial acetic acid dropwise over 3 hours.

  • Stirring for 3 hours post-addition, followed by overnight precipitation.

This method highlights this compound’s role in pharmaceutical synthesis, yielding 5.4–5.5 g of pure pteroylglutamic acid per batch.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Bromination8598Industrial
Bromine Vapor7095Laboratory
NaHSO₃-Optimized9099Pilot Plant

Q & A

Q. What are the standard analytical methods for quantifying pentabromoacetone in biological samples?

The this compound method is widely used for citric acid determination in biological matrices like urine or plant extracts. Key steps include:

  • Acidification of the sample to remove interfering substances (e.g., proteins) via boiling.
  • Reaction with potassium bromide (KBr) to form this compound, followed by extraction into petroleum ether.
  • Colorimetric detection using thiourea–borax solution, measured at 445 nm with a spectrophotometer (Klett No. 42 filter) .
  • Validation via spike-recovery tests and comparison with titration or atomic absorption spectrometry for accuracy .

Q. How is this compound synthesized, and what are its key physicochemical properties?

Synthesis typically involves Favorsky rearrangements of halogenated ketones under controlled conditions . Key properties include:

  • Molecular formula : C₃HBr₅O; CAS RN : 79-49-2 .
  • Solubility : Insoluble in water; soluble in ethanol, ether, and acetic acid .
  • Melting point : 79.5°C; sublimes under reduced pressure .

Advanced Research Questions

Q. How to resolve discrepancies between titration results and this compound-based methods in organic acid analysis?

Discrepancies (e.g., higher citric acid values via titration vs. This compound assays) may arise from:

  • Interfering substances : Non-citric organic acids (e.g., "Unknown Acid A" in tobacco leaves) co-eluting during column chromatography .
  • Method-specific bias : Titration detects all titratable acids, while this compound is selective for citrate.
  • Resolution : Pre-treatment with boiling to degrade interferents or use of dual-method validation (e.g., HPLC paired with colorimetry) .

Q. What experimental parameters influence the yield and purity of this compound in Favorsky rearrangements?

  • Catalyst selection : Acidic or basic conditions alter reaction pathways and byproduct formation .
  • Temperature control : Excessive heat may degrade intermediates, reducing yield.
  • Purification : Sublimation or solvent recrystallization (e.g., ethanol) improves purity .

Q. How to optimize colorimetric detection of this compound derivatives for increased sensitivity?

  • Wavelength calibration : Ensure maximum absorption alignment (e.g., 445 nm for thiourea–borax complexes) .
  • Reagent ratios : Optimize thiourea and borax concentrations to enhance color intensity.
  • Photometer calibration : Regular calibration against standard curves minimizes instrumental drift .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Respirators, gloves, and lab coats to avoid inhalation or skin contact .
  • Ventilation : Use fume hoods to prevent exposure to toxic fumes during sublimation or combustion .
  • Spill management : Contain spills with inert absorbents; avoid drainage contamination .

Data Contradiction and Methodological Challenges

Q. How should researchers address unexpected high percentage losses of this compound during extraction?

  • Replicate experiments : Confirm losses are reproducible (e.g., 1922 study noted a single anomalous high-loss trial) .
  • Variable testing : Investigate temperature, solvent purity, or reaction time impacts on stability.
  • Alternative solvents : Test petroleum ether substitutes (e.g., hexane) for improved recovery .

Q. What validation steps ensure the accuracy of this compound-based assays in complex matrices?

  • Matrix-matched calibration : Prepare standards in a matrix mimicking the sample (e.g., synthetic urine).
  • Internal standards : Use deuterated analogs (if available) to correct for extraction inefficiencies.
  • Cross-method verification : Validate against GC-MS or NMR for structural confirmation .

Mechanistic and Interdisciplinary Applications

Q. What mechanistic insights can be gained from studying this compound’s reactivity in Favorsky rearrangements?

  • Reaction pathways : Investigate intermediates (e.g., enolates) using kinetic studies or isotopic labeling.
  • Steric effects : Bromine’s electronegativity and bulk influence regioselectivity in ketone transformations .

Q. How can this compound be applied in environmental chemistry for pollutant analysis?

  • Adaptation of existing methods : Modify urine-based protocols to detect citrate analogs in water or soil.
  • Pollutant degradation studies : Use this compound as a model compound for halogenated pollutant breakdown .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。